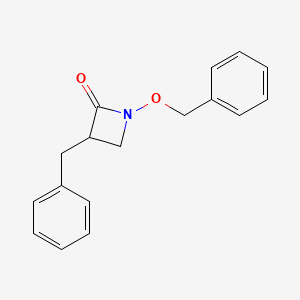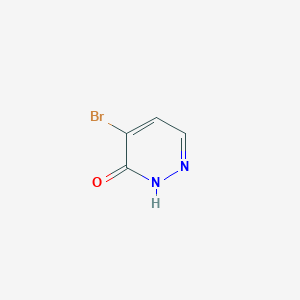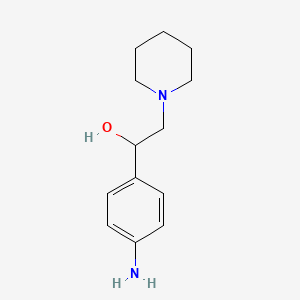![molecular formula C5H3BrN4 B3034868 5-Bromotetrazolo[1,5-a]pyridine CAS No. 242815-90-3](/img/structure/B3034868.png)
5-Bromotetrazolo[1,5-a]pyridine
Vue d'ensemble
Description
5-Bromotetrazolo[1,5-a]pyridine is a compound that belongs to the class of tetrazolopyridines, which are heterocyclic compounds containing a tetrazole ring fused to a pyridine ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of tetrazolopyridine derivatives can be achieved through different methods. For instance, 1,2,4-triazolo[1,5-a]pyridines can be synthesized from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free strategy that allows for the construction of the tetrazolopyridine skeleton through oxidative N-N bond formation . Another method involves the preparation of tetrazolo[1,5-a]pyridines from 2-halopyridines using trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate .
Molecular Structure Analysis
The molecular structure of tetrazolopyridine derivatives can be confirmed using techniques such as single-crystal X-ray analysis. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are closely related to tetrazolopyridines, was unambiguously confirmed by this method .
Chemical Reactions Analysis
Tetrazolopyridines can undergo various chemical reactions, expanding their utility as synthetic intermediates. They can participate in nucleophilic substitution reactions to yield a range of substituted derivatives . Additionally, they can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . Furthermore, the synthesis of bipyrazolopyridines via palladium-catalyzed cross-dehydrogenative coupling demonstrates the versatility of these compounds in forming more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazolopyridines can be influenced by the introduction of various substituents. For example, the introduction of diaryl groups onto the tetrazolopyridine skeleton can lead to compounds with aggregation-induced emission enhancement properties, which are significant for the development of new luminescent materials . The presence of halogen functionalities, such as bromine, on the pyrimidine nucleus enhances the reactivity and allows for further diversification of the compounds .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 5-Bromotetrazolo[1,5-a]pyridine is utilized in the synthesis of novel tetrazolo[1,5-a]pyridine derivatives, starting from 2-halopyridines. This process involves trimethylsilyl azide and tetrabutylammonium fluoride hydrate, leading to the formation of diverse derivatives (Laha & Cuny, 2008).
Tautomerization Studies
- The tetrazole–azide tautomerization of halogen-substituted tetrazolo[1,5-a]pyridines, including this compound, has been examined using IR and NMR spectroscopy. These studies help understand the equilibrium between the azide and the tetrazole forms, their stability, and the influence of substituents in the pyridine ring on this equilibrium (Cmoch et al., 1999).
Synthesis of Pyrazolo Derivatives
- This compound serves as a precursor in the synthesis of various pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazines, and other related derivatives. These compounds have shown potential pharmaceutical interest, particularly for their antitrypanosomal activity (Abdelriheem et al., 2017).
Electrophilic Substitution Reactions
- Studies on 2-methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, including the bromination of these compounds, have demonstrated preferences for certain types of substitutions, which are pivotal for creating specific molecular structures useful in various scientific applications (Brown & McGeary, 1994).
Nucleophilic Substitution Reactions
- 5-Bromo[1,2,3]triazolo[1,5-a]pyridine has been shown to undergo nucleophilic substitution, leading to a range of substituted triazolopyridines. Such reactions are significant in the synthesis of novel compounds with potential applications in medicinal chemistry (Abarca et al., 1988).
Antidepressant Activity Studies
- Derivatives of tetrazolo[1,5-a]pyridine, including those containing a 5-aryl group, have been synthesized and tested for their antidepressant activities. Compounds like 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine have shown significant antidepressant activity in animal models, indicating the potential use of these derivatives in psychiatric research (Wang et al., 2019).
Phosphodiesterase Inhibitors
- Dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones derived from pyrazolo[1,5-a]pyridine subunits have shown potential as bronchodilatory and anti-inflammatory agents. These compounds, like KCA-1490, demonstrate the utility of tetrazolo[1,5-a]pyridine derivatives in respiratory and inflammatory disorders (Ochiai et al., 2012).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The bromine atom in the compound may also participate in halogen bonding, contributing to the overall binding affinity .
Biochemical Pathways
Given its structural similarity to other tetrazolo[1,5-a]pyridines, it may influence pathways involving pyridine-containing enzymes or receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 5-Bromotetrazolo[1,5-a]pyridine . Understanding these factors is essential for optimizing the compound’s use in biological systems.
Analyse Biochimique
Biochemical Properties
5-Bromotetrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway that regulates cell growth, differentiation, and survival . By modulating this pathway, this compound can influence cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many endogenous and exogenous compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
5-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-5-7-8-9-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAAQBDTXFNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)







![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

